Cas no 1351635-67-0 (ONO-4059 analog)

ONO-4059 analog 化学的及び物理的性質
名前と識別子
-
- ONO-4059
- ONO-4059 (analog)
- ONO-4059 analog
- 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
- EX-A1273
- AKOS030526436
- Q27088187
- 1351635-67-0
- NSC800808
- (S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one
- CS-5044
- N13300
- (S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one
- NSC-800808
- CHEMBL3991931
- 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-8,9-dihydro-7H-purin-8-one
- SCHEMBL14798147
- ONO4059 analog?
- HY-18951
- AC-29032
-
- MDL: MFCD29049511
- インチ: InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
- InChIKey: KSUDUUBCXJUFRL-SFHVURJKSA-N
- SMILES: O=C1N([C@H]2CCCN(C(C=C)=O)C2)C3=NC=NC(N)=C3N1C4=CC=C(OC5=CC=CC=C5)C=C4
計算された属性
- 精确分子量: 456.19098865g/mol
- 同位素质量: 456.19098865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 5
- 複雑さ: 751
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 2.9
じっけんとくせい
- 密度みつど: 1.364±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.3E-3 g/L) (25 ºC),
ONO-4059 analog Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
ONO-4059 analog Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D513609-25mg |
ONO-4059 |
1351635-67-0 | 98% | 25mg |
$285 | 2024-05-24 | |
ChemScence | CS-5044-25mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 25mg |
$420.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O87740-25mg |
ONO-4059analog |
1351635-67-0 | 25mg |
¥3366.0 | 2021-09-08 | ||
MedChemExpress | HY-18951-10mg |
ONO-4059 analog |
1351635-67-0 | 99.74% | 10mg |
¥1440 | 2024-05-24 | |
Chemenu | CM243943-100mg |
(S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one |
1351635-67-0 | 98% | 100mg |
$520 | 2021-08-04 | |
ChemScence | CS-5044-50mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 50mg |
$660.0 | 2022-04-27 | |
ChemScence | CS-5044-100mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 100mg |
$1020.0 | 2022-04-27 | |
ChemScence | CS-5044-5mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 5mg |
$132.0 | 2022-04-27 | |
MedChemExpress | HY-18951-5mg |
ONO-4059 analog |
1351635-67-0 | 99.74% | 5mg |
¥880 | 2024-05-24 | |
Chemenu | CM243943-10mg |
(S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one |
1351635-67-0 | 98% | 10mg |
$129 | 2021-08-04 |
ONO-4059 analog 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
ONO-4059 analogに関する追加情報
Professional Introduction to Compound with CAS No. 1351635-67-0 and Product Name: ONO-4059 analog
The compound with the CAS number 1351635-67-0 and the product name ONO-4059 analog represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique molecular structure and promising biological activities. The ONO-4059 analog is a derivative that has been meticulously designed to enhance therapeutic efficacy while minimizing potential side effects, making it a valuable candidate for further clinical and preclinical research.
In recent years, the development of novel compounds in the pharmaceutical industry has been driven by the need for more targeted and effective treatments. The ONO-4059 analog, derived from the original compound ONO-4059, is a testament to this innovation. The original ONO-4059 has been studied extensively for its potential in treating various diseases, particularly those related to inflammation and immune response. The analogs of this compound have been engineered to retain the key pharmacophores responsible for its biological activity while introducing modifications that improve solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of the ONO-4059 analog is its mechanism of action. Unlike traditional small-molecule drugs, which often target a single enzyme or receptor, this compound interacts with multiple pathways simultaneously. This polypharmacological approach has shown promise in preclinical studies, where it demonstrated efficacy in reducing inflammation and modulating immune responses without causing significant toxicity. The compound’s ability to interact with various biological targets makes it an attractive candidate for treating complex diseases such as autoimmune disorders and chronic inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have played a crucial role in the design and optimization of the ONO-4059 analog. These techniques allow researchers to predict how different molecular modifications will affect the compound’s biological activity. By leveraging these tools, scientists have been able to identify key structural features that contribute to the compound’s potency and selectivity. This approach has not only sped up the drug discovery process but also improved the overall quality of the resulting compounds.
The synthesis of the ONO-4059 analog involves a series of carefully controlled chemical reactions that ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce specific functional groups that enhance the compound’s pharmacological properties. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for precise characterization of the final product, ensuring that it meets stringent quality standards.
Preclinical studies have provided valuable insights into the safety and efficacy of the ONO-4059 analog. In vitro assays have shown that this compound exhibits strong inhibitory activity against various inflammatory markers, making it a potential treatment for conditions such as rheumatoid arthritis, Crohn’s disease, and psoriasis. Animal models have further supported these findings, demonstrating that the compound can significantly reduce inflammation and improve symptoms without causing notable adverse effects.
The clinical development pipeline for the ONO-4059 analog is progressing steadily. Several Phase I trials have been conducted to assess its safety profile in healthy volunteers, with results indicating that it is well-tolerated at various dose levels. These positive outcomes have paved the way for larger-scale clinical trials aimed at evaluating its efficacy in patients with specific diseases. The enthusiasm surrounding this compound is reflected in its rapid progression through clinical development, highlighting its potential as a next-generation therapeutic agent.
One of the key advantages of the ONO-4059 analog is its versatility. It can be formulated into different delivery systems, including oral tablets, injectable solutions, and topical creams, depending on the specific therapeutic needs. This flexibility allows healthcare providers to tailor treatment regimens to individual patients, enhancing patient compliance and treatment outcomes. Additionally, its chemical stability ensures that it remains effective during storage and transportation, making it suitable for widespread use in clinical settings.
The regulatory landscape for pharmaceutical compounds like the ONO-4059 analog is stringent but well-defined. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing before approving new drugs for human use. The comprehensive data generated from preclinical studies and clinical trials are critical in demonstrating both safety and efficacy before regulatory approval can be granted.
The future prospects for the ONO-4059 analog are bright, with ongoing research exploring new applications and formulations. Scientists are investigating its potential use in treating not only inflammatory diseases but also other conditions such as cancer and neurodegenerative disorders. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are accelerating these developments, bringing us closer to realizing the full therapeutic potential of this innovative compound.
In conclusion, the compound with CAS number 1351635-67-0, known as ONO-4059 analog, represents a significant advancement in pharmaceutical chemistry with promising applications in treating various diseases. Its unique molecular structure, polypharmacological approach, and favorable safety profile make it a valuable candidate for further clinical research. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in modern medicine.
1351635-67-0 (ONO-4059 analog) Related Products
- 36332-93-1(18-methylicosanoic Acid)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 124002-38-6((2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
